molecular formula C14H16N2O5 B1433931 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1955505-51-7

2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B1433931
CAS No.: 1955505-51-7
M. Wt: 292.29 g/mol
InChI Key: DVZVHZCFUPEHAP-UHFFFAOYSA-N
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Description

2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an ethyl chain, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the methoxyphenyl ethylamine precursor. This precursor is then reacted with a suitable imidazolidinone derivative under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced state.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe in biochemical assays to investigate cellular pathways and molecular mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: What sets 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid apart is its imidazolidinone ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (commonly referred to as its IUPAC name) is a member of the imidazolidine-2,4-dione family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H16N2O5
  • Molecular Weight : 288.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 90489709

Structural Representation

The structural formula can be represented as follows:

C6H4(OCH3)C2H4N2O5\text{C}_6\text{H}_4(\text{OCH}_3)\text{C}_2\text{H}_4\text{N}_2\text{O}_5

This compound features a methoxyphenyl group attached to an imidazolidine core, which is critical for its biological activity.

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and modulation of metabolic pathways. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that derivatives of imidazolidinone compounds can inhibit PTPs, which are crucial in regulating insulin signaling pathways. This suggests potential applications in treating insulin resistance and type 2 diabetes .
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of similar compounds, which may contribute to their protective effects against oxidative stress-related diseases .

Pharmacological Effects

  • Anti-diabetic Activity :
    • In vitro studies have shown that related compounds enhance glucose uptake in muscle cells and improve insulin sensitivity by modulating gene expression involved in glucose metabolism .
    • A specific study demonstrated that imidazolidinone derivatives increased glucose tolerance in diabetic mouse models by restoring insulin levels and normalizing lipid profiles .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies suggest that these compounds may possess cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-diabeticImproved insulin sensitivity and glucose uptake
AntioxidantReduced oxidative stress markers
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduced apoptosis in cancer cell lines

Notable Research Findings

  • A study by Ma et al. (2023) utilized molecular docking techniques to identify potential PTP1B inhibitors among imidazolidinone derivatives, including the subject compound. The results indicated significant binding affinity, suggesting therapeutic potential in metabolic disorders .
  • Another investigation focused on the modification of imidazolidinone structures to enhance their bioavailability and potency against specific targets related to diabetes management. The findings support the ongoing development of these compounds as viable pharmacological agents .

Properties

IUPAC Name

2-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)6-7-16-13(19)10(8-12(17)18)15-14(16)20/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZVHZCFUPEHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

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